![molecular formula C20H25N3O2 B5403013 N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5403013.png)
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide
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Overview
Description
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide, also known as EPM, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is not yet fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor antagonist. It also has an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. It also has anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and depression. N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has also been shown to have anticonvulsant, analgesic, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selective action on serotonin and dopamine receptors, which allows for a more targeted approach in studying the effects of these neurotransmitters. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its potential therapeutic applications.
Future Directions
There are several future directions for the study of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other diseases such as Parkinson's disease and Alzheimer's disease. Another direction is the development of more selective and potent derivatives of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide that may have greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide and its effects on various physiological processes.
In conclusion, N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its selective action on serotonin and dopamine receptors, as well as its anticonvulsant, analgesic, and anti-inflammatory effects, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide involves the reaction of 2-ethylphenylamine with 2-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine in the presence of acetic acid to yield N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide.
Scientific Research Applications
N-(2-ethylphenyl)-4-(2-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. It has also been investigated for its anticonvulsant, analgesic, and anti-inflammatory properties.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-16-8-4-5-9-17(16)21-20(24)23-14-12-22(13-15-23)18-10-6-7-11-19(18)25-2/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDLCZXWLSSDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide |
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